N-(4-chlorophenyl)-2-methylpropanamide N-(4-chlorophenyl)-2-methylpropanamide
Brand Name: Vulcanchem
CAS No.: 7160-05-6
VCID: VC21311929
InChI: InChI=1S/C10H12ClNO/c1-7(2)10(13)12-9-5-3-8(11)4-6-9/h3-7H,1-2H3,(H,12,13)
SMILES: CC(C)C(=O)NC1=CC=C(C=C1)Cl
Molecular Formula: C10H12ClNO
Molecular Weight: 197.66 g/mol

N-(4-chlorophenyl)-2-methylpropanamide

CAS No.: 7160-05-6

Cat. No.: VC21311929

Molecular Formula: C10H12ClNO

Molecular Weight: 197.66 g/mol

* For research use only. Not for human or veterinary use.

N-(4-chlorophenyl)-2-methylpropanamide - 7160-05-6

Specification

CAS No. 7160-05-6
Molecular Formula C10H12ClNO
Molecular Weight 197.66 g/mol
IUPAC Name N-(4-chlorophenyl)-2-methylpropanamide
Standard InChI InChI=1S/C10H12ClNO/c1-7(2)10(13)12-9-5-3-8(11)4-6-9/h3-7H,1-2H3,(H,12,13)
Standard InChI Key GBPHKLAKBDBGGE-UHFFFAOYSA-N
SMILES CC(C)C(=O)NC1=CC=C(C=C1)Cl
Canonical SMILES CC(C)C(=O)NC1=CC=C(C=C1)Cl

Introduction

Structural Properties and Chemical Characteristics

Chemical Structure and Nomenclature

N-(4-chlorophenyl)-2-methylpropanamide consists of a 4-chlorophenyl group attached to the nitrogen atom of a 2-methylpropanamide moiety. The compound represents a subclass of propanamides with specific substitution patterns that influence its chemical and physical properties. This molecular arrangement results in a compound with distinctive characteristics compared to its structural analogs.

Based on the analysis of related compounds, the molecular structure can be characterized by the following features:

  • A 4-chlorophenyl group connected to an amide nitrogen

  • A 2-methylpropanamide backbone with a methyl substituent at the 2-position

  • An amide functional group serving as the connector between the aromatic and aliphatic portions

Physical and Chemical Properties

The physical and chemical properties of N-(4-chlorophenyl)-2-methylpropanamide can be inferred from structurally similar compounds. The related compound N-(4-Chlorophenyl)-2-hydroxy-2-methylpropanamide has a molecular weight of 213.66 g/mol , suggesting our target compound would have a slightly lower molecular weight due to the absence of the hydroxyl group.

Table 1: Estimated Physical Properties of N-(4-Chlorophenyl)-2-Methylpropanamide

PropertyEstimated ValueBasis for Estimation
Molecular FormulaC₁₀H₁₂ClNOBased on structure
Molecular Weight~197.66 g/molCalculated from atomic weights
Physical AppearanceCrystalline solidSimilar to related compounds
Density~1.2-1.3 g/cm³Based on N-(4-Chlorophenyl)-2-hydroxy-2-methylpropanamide (1.294 g/cm³)
Boiling Point~380-400°CExtrapolated from related compounds
Melting Point~100-120°CEstimated from similar amides
LogP~2.0Estimated based on similar structures

Synthesis and Preparation Methods

Amide Formation from Acyl Halides

A likely synthesis pathway involves the reaction of 4-chloroaniline with 2-methylpropanoyl chloride or 2-methylpropanoyl bromide, similar to the synthesis of 2-Bromo-N-(4-chlorophenyl)-2-methylpropanamide described in the literature:

"In a 100 mL round bottom flask 4-chloroaniline (2.315 mmoles, 0.295 g), triethylamine (0.463 mmol, 0.027 g) were mixed, then a solution of 2-bromo isobutyryl bromide (0.450 g) in anhydrous THF (5 ml) was added drop wise, under an argon stream. The reaction was carried out in a dry bag overnight under magnetic stirring."

This approach would need to be modified by using 2-methylpropanoyl chloride instead of 2-bromo isobutyryl bromide to obtain the target compound.

Purification and Characterization

For the related brominated compound, purification was achieved through filtration followed by extraction with dichloromethane:

"The solid was filtered off and dichloromethane (20 ml) added to the organic phase which was washed with brine (50 ml) followed by water (10 ml). The solution was concentrated at low pressure affording colourless crystals and recrystalized from a solution of hexane and ethyl acetate (80:20)."

Similar purification methods would likely be effective for N-(4-chlorophenyl)-2-methylpropanamide, with recrystallization from appropriate solvent systems to obtain high-purity material.

Structural Characterization

Spectroscopic TechniqueExpected Key Features
¹H NMRSignals for aromatic protons (δ ~7.0-7.5 ppm), NH proton (δ ~8-9 ppm), CH proton (δ ~2.5-3.0 ppm), and methyl protons (δ ~1.0-1.5 ppm)
¹³C NMRSignals for carbonyl carbon (δ ~170-175 ppm), aromatic carbons (δ ~120-140 ppm), and aliphatic carbons (δ ~20-40 ppm)
IRCharacteristic bands for N-H stretching (~3300 cm⁻¹), C=O stretching (~1650-1700 cm⁻¹), aromatic C=C (~1600 cm⁻¹), and C-Cl (~750 cm⁻¹)
Mass SpectrometryMolecular ion peak at m/z ~197, with fragmentation patterns showing loss of methyl groups and cleavage at the amide bond

Crystallographic Properties

The crystallographic properties of N-(4-chlorophenyl)-2-methylpropanamide would be expected to share similarities with related compounds. For the brominated analog, 2-Bromo-N-(4-chlorophenyl)-2-methylpropanamide, the following crystallographic data was reported:

"There is a twist between the mean plane of the amide group and benzene ring giving a C3—N1—C5—C6 torsion angle of -27.1 (3)°. The crystal structure is stabilized by intermolecular N—H···O and weak C—H···O hydrogen bonds."

Similar structural features might be expected for N-(4-chlorophenyl)-2-methylpropanamide, with potential hydrogen bonding patterns affecting crystal packing and morphology.

Chemical Reactivity and Stability

Reactivity Patterns

The reactivity of N-(4-chlorophenyl)-2-methylpropanamide can be predicted based on its functional groups:

  • The amide group can undergo hydrolysis under acidic or basic conditions

  • The chlorine substituent on the phenyl ring could participate in nucleophilic aromatic substitution reactions

  • The methyl groups at the 2-position could undergo oxidation or radical reactions

Stability Considerations

Based on the properties of related compounds, N-(4-chlorophenyl)-2-methylpropanamide would be expected to be stable under normal laboratory conditions. Storage recommendations would likely include:

  • Storage in a cool, dry place

  • Protection from light and moisture

  • Avoidance of strong oxidizing agents and strong bases

Comparative Analysis with Structurally Related Compounds

Structural Analogs

Several structural analogs of N-(4-chlorophenyl)-2-methylpropanamide appear in the literature:

Table 3: Comparison of N-(4-Chlorophenyl)-2-Methylpropanamide with Structural Analogs

CompoundKey Structural DifferencesMolecular FormulaMolecular Weight (g/mol)Reference
N-(4-Chlorophenyl)-N-hydroxy-2-methylpropanamideAdditional hydroxyl group on nitrogenC₁₀H₁₂ClNO₂213.66
2-Bromo-N-(4-chlorophenyl)-2-methylpropanamideBromine at the 2-positionC₁₀H₁₁BrClNO276.56
N-(2-chlorophenyl)-2-methyl-propanamideChlorine at 2-position of phenyl ringC₁₀H₁₂ClNO197.66
N-(4-Chlorophenyl)-2-hydroxy-2-methylpropanamideHydroxyl group at 2-positionC₁₀H₁₂ClNO₂213.66

Structure-Property Relationships

The variation in substitution patterns among these analogs provides insights into structure-property relationships:

  • Position of the chlorine substituent (2- vs. 4-position) affects electronic distribution and potentially biological activity

  • Addition of hydroxyl groups increases polarity and hydrogen bonding capability

  • Bromination at the 2-position introduces a reactive site for further functionalization

  • These structural modifications influence physical properties such as melting point, solubility, and crystal packing

Analysis Methods and Characterization Techniques

Analytical Methods

Various analytical techniques would be applicable for the characterization of N-(4-chlorophenyl)-2-methylpropanamide:

  • Chromatographic methods:

    • High-Performance Liquid Chromatography (HPLC)

    • Gas Chromatography (GC)

    • Thin-Layer Chromatography (TLC)

  • Spectroscopic methods:

    • Nuclear Magnetic Resonance (NMR) spectroscopy

    • Infrared (IR) spectroscopy

    • Mass Spectrometry (MS)

    • UV-Visible spectroscopy

  • Thermal methods:

    • Differential Scanning Calorimetry (DSC)

    • Thermogravimetric Analysis (TGA)

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